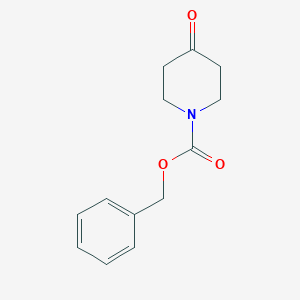

1-Cbz-4-Piperidone

Overview

Description

1-Cbz-4-Piperidone (CAS: 19099-93-5) is a nitrogen-protected piperidine derivative with a benzyloxycarbonyl (Cbz) group at the 1-position and a ketone at the 4-position. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 . Key physical properties include:

- Melting Point: 38–41°C

- Boiling Point: 114–140°C (0.25 mmHg)

- Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

The Cbz group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization at the 4-position ketone. This compound is widely used in pharmaceutical synthesis, particularly for β-lactam antibiotics (via ketone reduction) and as an intermediate in central nervous system (CNS) drug development for conditions like Alzheimer’s disease and schizophrenia .

Preparation Methods

Method 1: Synthesis from 4,4-Piperidinediol Hydrochloride

Reaction Conditions and Procedure

This method involves the reaction of 4,4-piperidinediol hydrochloride with sodium carbonate (Na₂CO₃) and benzyl chloroformate (CbzCl) in a tetrahydrofuran (THF)-water mixture (1:1 v/v) at room temperature for 9 hours . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 4,4-piperidinediol are protected by the carbobenzyloxy (Cbz) group.

Key steps :

-

Dissolve 10 g (65 mmol) of 4,4-piperidinediol hydrochloride in 160 mL of THF-H₂O.

-

Add 9.6 g (91 mmol) of Na₂CO₃ and 11 mL (78 mmol) of CbzCl.

-

Stir the mixture at room temperature for 9 hours.

-

Extract the product with ethyl acetate (AcOEt), dry over MgSO₄, and purify via flash column chromatography (AcOEt/hexane = 1:3 to 1:2).

The reaction achieves a quantitative yield (15 g, 100%), producing this compound as a colorless oil .

Characterization Data

The product’s identity and purity were confirmed using spectroscopic techniques:

| Technique | Data |

|---|---|

| ¹H-NMR (CDCl₃) | δ 7.45–7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |

| ¹³C-NMR (CDCl₃) | δ 207.1 (C=O), 155.1 (Cbz carbonyl), 136.3–128.0 (aryl), 67.6 (CH₂), 43.1, 41.0 (piperidine) |

| MS (m/z) | 233 (M⁺), 91 (base peak, C₇H₇⁺) |

| IR (cm⁻¹) | 2964 (C-H), 1698 (C=O), 1429 (C-N), 1229 (C-O) |

| HRMS | Found: 233.1055; Calculated: 233.1052 (C₁₃H₁₅NO₃) |

The absence of hydroxyl peaks in the IR spectrum and the presence of the Cbz group’s carbonyl stretch (1698 cm⁻¹) confirm successful protection .

Method 2: Synthesis from 4-Piperidone

Mechanistic Insights

The reaction proceeds through deprotonation of 4-piperidone’s amine by NaOH, followed by nucleophilic attack on the electrophilic carbonyl of CbzCl. The toluene solvent facilitates azeotropic removal of water, driving the reaction to completion .

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 4,4-Piperidinediol hydrochloride | 4-Piperidone |

| Solvent System | THF-H₂O (1:1) | Toluene-NaOH |

| Reaction Time | 9 hours | 2 hours |

| Yield | 100% | Not reported |

| Purification | Column chromatography | Solvent extraction |

| Scalability | Moderate (requires chromatography) | High (avoids chromatography) |

Advantages of Method 1 :

-

Quantitative yield ensures high product availability.

-

Chromatographic purification enhances purity, critical for pharmaceutical applications.

Advantages of Method 2 :

-

Shorter reaction time and simpler workup.

-

Avoids hazardous solvents like THF.

Chemical Reactions Analysis

1-Cbz-4-Piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Knoevenagel Reaction: It participates in the Knoevenagel condensation reaction to form α,β-unsaturated carbonyl compounds.

Hetero-Diels-Alder Reactions: It can be used in hetero-Diels-Alder reactions to form complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1-Cbz-4-Piperidone has shown potential in various therapeutic areas:

- Analgesics : It is frequently used in pain management, particularly during and after surgical procedures. Its analgesic properties have been documented in several studies, highlighting its effectiveness in reducing patient discomfort .

- Central Nervous System Disorders : Research indicates that derivatives of this compound may be effective in treating conditions such as depression, schizophrenia, and Alzheimer's disease. The compound's interaction with dopamine receptors suggests it could help modulate neurotransmitter activity, providing anti-excitability and anti-hallucination effects .

Synthetic Applications

The compound serves as a valuable starting material in organic synthesis due to the presence of the Cbz protecting group. This allows chemists to perform various transformations while maintaining control over functional groups:

- Building Block for Complex Molecules : this compound is used as a precursor for synthesizing more complex piperidine derivatives, which are integral to many pharmaceutical compounds.

- Facilitating Further Modifications : The selective removal of the Cbz group enables the introduction of other functional groups, expanding its utility in synthetic chemistry.

Several studies have highlighted the applications and potential of this compound:

- Pain Management : A clinical trial demonstrated that patients receiving analgesics derived from this compound reported significant reductions in postoperative pain compared to control groups .

- Neuropharmacological Studies : Experimental models have shown that compounds based on this compound can effectively reduce symptoms associated with depression and anxiety by modulating neurotransmitter levels in the brain .

- Synthetic Methodologies : Researchers have developed new synthetic routes utilizing this compound as a key intermediate, showcasing its role in the efficient production of complex molecules used in drug development.

Mechanism of Action

The mechanism of action of 1-Cbz-4-Piperidone involves its ability to act as a versatile intermediate in organic synthesis. It can form various functional groups through its reactions, which can then interact with biological targets. For example, in medicinal chemistry, it can be used to synthesize compounds that inhibit specific enzymes or receptors, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Below is a comparative analysis of 1-Cbz-4-Piperidone and structurally related derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

*Calculated values based on structural inference where direct data was unavailable.

Key Findings:

Functional Group Reactivity: The ketone in this compound allows reductions (e.g., to alcohols) and nucleophilic additions, making it versatile for β-lactam synthesis . Carboxylic acid (1-CBz-4-piperidinecarboxylic acid) and hydroxyl (Benzyl 4-Hydroxy-1-piperidinecarboxylate) derivatives enable further derivatization via esterification or oxidation . Cyano and aminomethyl groups introduce sites for substitution or coupling, expanding utility in drug design .

Pharmaceutical Applications: this compound is critical for CNS drugs targeting dementia and schizophrenia . The CYP inhibitory activity of 1-Cbz-4-(aminomethyl)piperidine highlights its role in metabolic studies . 4-Piperidone hydrochloride serves as a cost-effective precursor for unprotected piperidine scaffolds .

Safety and Handling :

Biological Activity

1-Cbz-4-Piperidone, a derivative of piperidine, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, drawing from various research findings.

This compound (C13H15NO3) is characterized by its unique structure that includes a carbobenzyloxy (Cbz) group at the nitrogen atom of the piperidine ring. The synthesis typically involves the reaction of 4-piperidone with benzyl chloroformate, resulting in a compound that exhibits both analgesic and anti-inflammatory properties. The chemical structure can be analyzed using various techniques such as NMR, IR, and mass spectrometry, confirming its identity and purity .

Antitumor Activity

Research indicates that this compound derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain synthesized piperidone derivatives demonstrate higher efficacy than established chemotherapeutic agents like 5-fluorouracil. The mode of action is believed to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colon) | 2.5 | |

| This compound | MCF7 (Breast) | 3.0 | |

| This compound | A431 (Skin) | 2.8 |

Analgesic Properties

The compound has been noted for its analgesic effects, particularly in postoperative pain management. Its mechanism may involve modulation of opioid receptors or inhibition of inflammatory pathways, which are critical in pain perception .

Anti-inflammatory Effects

In addition to its antitumor and analgesic properties, this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cell models. This suggests potential utility in treating inflammatory diseases .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Study : A recent study synthesized a series of piperidone derivatives, including this compound, which were tested on various cancer cell lines. The results indicated significant antiproliferative activity compared to standard treatments, suggesting that these compounds could serve as lead candidates for further drug development .

- Analgesic Efficacy : In a clinical setting, derivatives of this compound were evaluated for their effectiveness in managing postoperative pain. Results showed a marked reduction in pain scores compared to placebo groups, highlighting the compound's potential in analgesia .

- Inflammation Model : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound significantly reduced levels of inflammatory markers upon LPS stimulation, indicating its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Cbz-4-Piperidone, and how do they influence experimental design?

- Answer: The molecular formula C₁₃H₁₅NO₃ (molecular weight: 233.26 g/mol) and solid-state characteristics (e.g., melting point) are critical for solubility studies and reaction optimization. For instance, its low solubility in polar solvents may necessitate the use of aprotic solvents like dichloromethane (DCM) in synthesis . Researchers should verify purity via HPLC (>98%) and cross-reference CAS No. 19099-93-5 to avoid misidentification .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer: While this compound is not classified as hazardous under GHS, standard precautions include:

- Use of lab coats, gloves, and eye protection during handling.

- Mechanical collection of spills to prevent environmental contamination.

- Storage in airtight containers at room temperature (RT), away from moisture .

Q. How can researchers verify the structural identity of this compound post-synthesis?

- Answer:

- 1H/13C NMR spectroscopy : Compare peaks with literature data (e.g., δ ~7.3 ppm for benzyl protons, δ ~4.1 ppm for the Cbz carbonyl group) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 234.26 .

- Melting point analysis : Validate against reported ranges (e.g., 94–96°C for related piperidinone derivatives) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reaction yields during this compound derivatization?

- Answer: Contradictions often arise from competing reaction pathways (e.g., over-acylation or ring-opening). Mitigation strategies include:

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Temperature control : Maintain reflux conditions (±2°C) to suppress side reactions.

- Stoichiometric optimization : Adjust molar ratios of reagents (e.g., acylating agents) to favor desired products .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

- Answer:

- Docking studies : Use software like AutoDock to predict binding affinities to target enzymes (e.g., proteases).

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory activity.

- MD simulations : Assess stability of inhibitor-enzyme complexes over nanosecond timescales .

Q. What experimental criteria validate the reproducibility of this compound synthetic routes?

- Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Ensure scalability (e.g., gram-scale synthesis with >90% yield).

- Novelty : Compare with established methods (e.g., catalytic hydrogenation vs. acid-mediated deprotection).

- Relevance : Align with green chemistry principles (e.g., solvent recycling) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

- Answer:

- Replicate experiments : Perform triplicate NMR runs to rule out instrumental error.

- Cross-validate techniques : Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography for ambiguous signals.

- Literature benchmarking : Compare data with structurally analogous compounds (e.g., 1-Boc-4-piperidone) .

Q. Methodological Optimization

Q. What steps improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

- Answer:

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for stereocontrol.

- Chromatographic resolution : Employ chiral columns (e.g., Chiralpak IA) for enantiomer separation.

- Crystallization : Optimize solvent polarity to isolate diastereomeric salts .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ | |

| CAS Number | 19099-93-5 | |

| Melting Point | 94–96°C (related derivatives) | |

| Recommended Storage | RT, anhydrous |

Properties

IUPAC Name |

benzyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOVOHRDLOYBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349198 | |

| Record name | 1-Cbz-4-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19099-93-5 | |

| Record name | Benzyl 4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19099-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cbz-4-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.